molecular formula C11H14 B8594036 Benzene, (1-cyclopropylethyl)- CAS No. 16510-30-8

Benzene, (1-cyclopropylethyl)-

Cat. No. B8594036
M. Wt: 146.23 g/mol
InChI Key: KUHQBDZCHXKNLN-UHFFFAOYSA-N
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Patent
US04967031

Procedure details

A solution of α-cyclopropylstyrene (5 microliters, 0.033 mmol) and (C5H5)(CO)3MoH (24 mg, 0.097 mmole) in dichloromethane-d2 was treated at room temperature with CF3SO3H (3 microliters, 0.034 mmol). A color change indicated an immediate reaction and an 1H NMR after 5 minutes showed that α-cyclopropyl-ethylbenzene (58% yield) was the major product. This indicates that hydrogenation of the carbon-carbon double bond is favored over cleavage of the cyclopropyl group. Additional CF3SO3H (5 microliters, 0.056 mmol) was added. NMR after one hour showed the major product to be 2-phenylpentane (Ca 57%). Two other products, 3-phenylpentane and β-methyl-butylbenzene, were observed in approximate yields of 14% and 7% respectively. These two products are formed due to rearrangement of the intermediate carbocation which is formed from the reaction of CF3SO3H with α-cyclopropyl-ethylbenzene.
Quantity
5 μL
Type
reactant
Reaction Step One
[Compound]
Name
(C5H5)(CO)3MoH
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
3 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[CH2:5])[CH2:3][CH2:2]1.C(S(O)(=O)=O)(F)(F)F>>[CH:1]1([CH:4]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH3:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5 μL
Type
reactant
Smiles
C1(CC1)C(=C)C1=CC=CC=C1
Name
(C5H5)(CO)3MoH
Quantity
24 mg
Type
reactant
Smiles
Name
Quantity
3 μL
Type
reactant
Smiles
C(F)(F)(F)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an immediate reaction

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CC1)C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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